Alismanol M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alismanol M is a protostane-type triterpenoid compound isolated from the rhizome of Alisma orientale. It functions as a farnesoid X receptor agonist with an EC50 value of 50.25 μM . This compound is primarily used in research related to cholestasis and nonalcoholic steatohepatitis .
Vorbereitungsmethoden
Alismanol M is typically isolated from the rhizome of Alisma orientale. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound
Analyse Chemischer Reaktionen
Alismanol M undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the triterpenoid structure.
Wissenschaftliche Forschungsanwendungen
Alismanol M has a wide range of scientific research applications:
Wirkmechanismus
Alismanol M exerts its effects by acting as an agonist for the farnesoid X receptor. This receptor plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism . By activating the farnesoid X receptor, this compound influences these pathways, which can help alleviate conditions like cholestasis and nonalcoholic steatohepatitis .
Vergleich Mit ähnlichen Verbindungen
Alismanol M is unique among protostane-type triterpenoids due to its specific agonistic activity on the farnesoid X receptor. Similar compounds include:
Alisol A: Another protostane-type triterpenoid with different biological activities.
Alisol B 23-acetate: Known for its inhibitory effects on human carboxylesterase 2.
Alismanol J: Shares structural similarities with this compound but has distinct biological properties.
These compounds highlight the diversity within the protostane-type triterpenoids and underscore the unique properties of this compound.
Eigenschaften
Molekularformel |
C30H48O6 |
---|---|
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
(5R,8S,9S,10S,14R,17S)-17-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H48O6/c1-17(15-19(32)24(34)26(4,5)35)30(36)14-13-28(7)21(30)16-18(31)23-27(6)11-10-22(33)25(2,3)20(27)9-12-29(23,28)8/h16-17,19-20,23-24,32,34-36H,9-15H2,1-8H3/t17-,19+,20+,23+,24-,27+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
WSJIFVGTEOWNDG-GAGXMAOZSA-N |
Isomerische SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)[C@]1(CC[C@]2(C1=CC(=O)[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Kanonische SMILES |
CC(CC(C(C(C)(C)O)O)O)C1(CCC2(C1=CC(=O)C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.